molecular formula C8H17NO B8186732 2-Aminocyclooctanol

2-Aminocyclooctanol

Cat. No. B8186732
M. Wt: 143.23 g/mol
InChI Key: DUJAFYDYPPBLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocyclooctanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cyclooctanones and Heterocycles : 2-Aminocyclooctanol serves as an intermediate in synthesizing cyclooctanones and cyclooctane-based heterocycles. These compounds have shown moderate to high antibacterial and antifungal effects against pathogenic microorganisms, highlighting their potential in developing new antimicrobial agents (Ali, Hosni, Ragab, & El-Moez, 2012).

  • Development of Peptidomimetics : Bicyclic amino acids, a category that includes this compound, are utilized as building blocks for developing peptidomimetics. These compounds exhibit diverse structures and are significant in drug discovery due to their ability to mimic peptides (Trabocchi, Scarpi, & Guarna, 2007).

  • Synthesis of Aminocyclitols : Compounds like 2-Azidocyclooct-3-en-1-ol, related to this compound, are crucial for synthesizing various eight-membered ring aminocyclitols. These aminocyclitols, including 2-Amino-4-chlorocyclooctanediol, are important in chemical syntheses (Karavaizoglu & Salamci, 2020).

  • Aminocyclitols in Drug Research : Aminocyclitols, a group of compounds to which this compound is related, are key components in the formulation of aminoglycoside antibiotics, glycosidase inhibitors, and artificial receptors. They have potential applications in various areas of drug research (Díaz & Delgado, 2010).

  • Anti-Trypanosomal Activity : Some derivatives of bicyclooctanols, a group including this compound, have shown promising antitrypanosomal activity. This suggests potential use in treating diseases caused by Trypanosoma parasites (Seebacher et al., 2004).

properties

IUPAC Name

2-aminocyclooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJAFYDYPPBLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302995
Record name 2-aminocyclooctanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1551-75-3
Record name NSC155646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminocyclooctanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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